4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide
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Overview
Description
4,4-Difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is an organic compound characterized by the presence of a cyclohexane ring substituted with two fluorine atoms at the 4-position and a carboxamide group attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of fluorine atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the naphthalene moiety: The naphthalene group is attached through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of the carboxamide group: The carboxamide group is formed by reacting the acylated product with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
4,4-Difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4-Difluorocyclohexane-1-carboxamide: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
N-(Naphthalen-2-yl)cyclohexane-1-carboxamide: Lacks the fluorine atoms, affecting its reactivity and interactions.
4-Fluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness: 4,4-Difluoro-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is unique due to the presence of both fluorine atoms and the naphthalene moiety, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
2613381-41-0 |
---|---|
Molecular Formula |
C17H17F2NO |
Molecular Weight |
289.3 |
Purity |
90 |
Origin of Product |
United States |
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